1-(4,5-dimethoxy-2-nitrobenzoyl)-4-methylpiperazine

Overview

Description

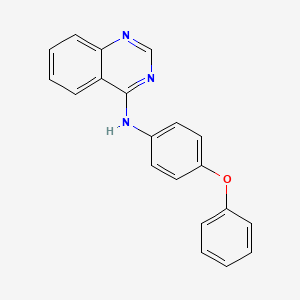

1-(4,5-dimethoxy-2-nitrobenzoyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines, often studied for its various chemical and physical properties. Its synthesis, molecular structure, and properties have been a subject of interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-methylpiperazine involves various chemical reactions, typically starting with simpler piperazine structures and adding functional groups through processes like nitration and methoxylation. For instance, compounds such as 1-(2,5-dimethoxybenzyl)-4-arylpiperazines have been synthesized and studied for their biological activities, demonstrating the diverse potential of this class of compounds (Saadeh et al., 2017).

Molecular Structure Analysis

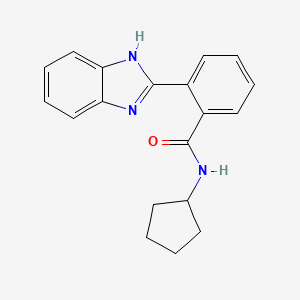

The molecular structure of compounds in this class, including 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-methylpiperazine, is characterized by the presence of both dimethoxybenzoyl and methylpiperazine moieties. Studies such as GC-MS and IR analyses provide insights into the structure, showing characteristic fragment ions and helping in elucidating the molecular structure (Abdel-Hay et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including interactions with enzymes and receptors, demonstrating their potential in biological systems. Their interaction with proteins like MAO and GPCRs indicates a range of chemical behaviors and potential applications in medicinal chemistry (Saadeh et al., 2017).

Physical Properties Analysis

The physical properties of 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-methylpiperazine and related compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystalline structure and intermolecular interactions, for instance, can be studied using techniques like X-ray crystallography (Quiroga et al., 2008).

Scientific Research Applications

Synthesis and Characterization Techniques

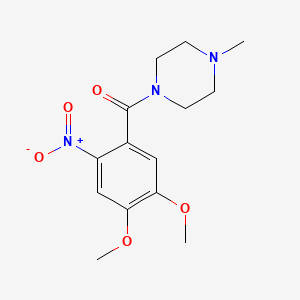

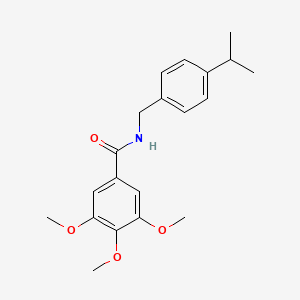

- A study details the synthesis of novel psychoactive substances (NPS) including methoxypiperamide, similar to 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-methylpiperazine, through specific chemical reactions. The synthesized compounds underwent extensive characterization using techniques like NMR, GC-EIMS, LC-ESI-MS, and HR-ESI-MS. The in vitro metabolism of these compounds was also investigated using human microsomal liver extract, providing valuable insights into potential metabolites encountered in clinical or toxicology labs (Power et al., 2014).

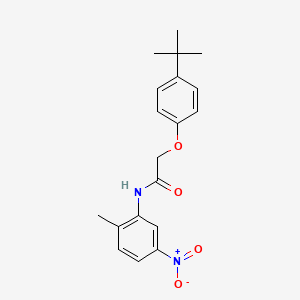

Cerebral Protective Agents 2. Research on cerebral protective agents involved the synthesis of novel pyrimidine derivatives, including 4-(4-nitrobenzoyl)pyrimidine compounds, showing significant anti-anoxic activity with low acute toxicity. This study contributes to understanding structure-activity relationships and the development of potential therapeutic agents for cerebral protection (Ohkubo et al., 1994).

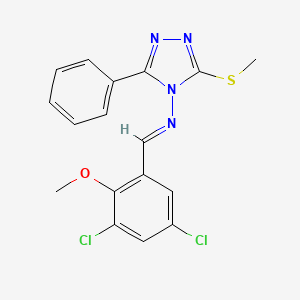

Reactions Involving 1,4-Dimethoxybenzene 3. A study focused on reactions involving 1,4-dimethoxybenzene with various azoles, yielding products such as 2-azolyl-1,4-dimethoxybenzenes. The research provides insights into the mechanisms of N-arylation reactions, contributing to the broader understanding of organic synthesis and reaction mechanisms (Chauzov et al., 2002).

GC-MS and IR Studies 4. Another study conducted GC-MS and IR studies on a series of regioisomeric dimethoxybenzoyl-N-methylpiperazines, closely related to the compound of interest. The results provided characteristic fragment ions and differentiated the regioisomeric compounds, contributing to forensic science and chemical analysis (Abdel-Hay et al., 2014).

Future Directions

properties

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-15-4-6-16(7-5-15)14(18)10-8-12(21-2)13(22-3)9-11(10)17(19)20/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEUVRZMRAKEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)

![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)